molecular formula C17H20N2O4S2 B2510076 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one CAS No. 1021046-47-8

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one

Cat. No.: B2510076
CAS No.: 1021046-47-8
M. Wt: 380.48
InChI Key: LPPWPVDRPLTWTL-UHFFFAOYSA-N
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Description

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a thiophene-2-sulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 2-methoxyphenyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyphenyl group.

    Introduction of Thiophene-2-sulfonyl Group: The final step involves the reaction of the intermediate compound with thiophene-2-sulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one involves its interaction with specific molecular targets. For instance, as an alpha1-adrenergic receptor antagonist, it binds to the receptor and inhibits its activity, leading to various physiological effects . The compound may also interact with other receptors and enzymes, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.

    Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.

    Urapidil: A compound with a similar mechanism of action targeting alpha1-adrenergic receptors.

Uniqueness

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-thiophen-2-ylsulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-23-15-6-3-2-5-14(15)18-8-10-19(11-9-18)16(20)13-25(21,22)17-7-4-12-24-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPWPVDRPLTWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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